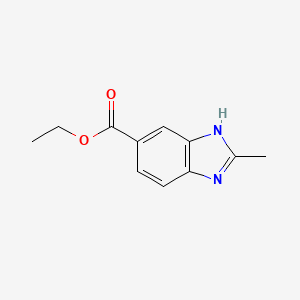

2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester

Description

Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmaceutical applications, including antimicrobial, anti-inflammatory, and antitumor activities . This compound is listed in product catalogs (e.g., Biopharmacule Speciality Chemicals) as a chemical intermediate, suggesting its utility in synthesizing bioactive molecules or coordination complexes .

Properties

IUPAC Name |

ethyl 2-methyl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-9-10(6-8)13-7(2)12-9/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEHULVPFMWQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of 2-methylbenzene-1,2-diamine with ethyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups such as hydroxyl, amino, or thiol groups, depending on the reagents and conditions used.

Scientific Research Applications

2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzimidazole derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.

Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Position 2 Substituents

- 2-Chloromethyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride (CAS 351226-57-8): Substituent: Chloromethyl group at position 2. This derivative’s hydrochloride salt form improves solubility in polar solvents .

Ethyl 1-(2-Hydroxyethyl)-2-Phenyl-1H-benzimidazole-5-carboxylate :

Position 5 Substituents

- Ethyl 5-Amino-1-methyl-1H-benzimidazole-2-butanoate (CAS 1246819-70-4): Substituents: Amino group at position 5 and butanoate ester at position 2.

- 2-(4-Chlorophenyl)methyl-5-benzimidazole Carboxylic Acid Ethyl Ester Hydrochloride (CAS 134767-76-3): Substituents: 4-Chlorophenylmethyl at position 2. The hydrochloride salt improves crystallinity and stability .

Core Heterocycle Modifications

- Ethyl 2-Amino-1-methyl-1H-imidazole-5-carboxylate (CAS 177760-04-2): Structure: Imidazole (non-fused) core instead of benzimidazole. Impact: Reduced aromaticity and planarity compared to benzimidazole, altering electronic properties and binding interactions in biological systems .

Biological Activity

2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a structure that includes a benzimidazole core. This structure is significant as it influences the compound's biological interactions.

Antimicrobial Activity

Research indicates that 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Antiviral Activity

This compound also displays antiviral properties. It has been tested against several viruses, including human cytomegalovirus (HCMV). The mechanism involves the inhibition of viral RNA synthesis by blocking RNA polymerase II, which is crucial for viral replication .

Anticancer Properties

The anticancer potential of 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester has been investigated in various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest in the G2/M phase. Notably, it has shown effectiveness against breast cancer cells with IC50 values below 20 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits tRNA (Guanine37-N1)-methyltransferase (TrmD), essential for bacterial protein synthesis.

- Cell Cycle Modulation : The compound causes cell cycle arrest, leading to reduced proliferation of cancer cells.

Synthesis

The synthesis of 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester typically involves the reaction of benzimidazole derivatives with ethyl chloroacetate under basic conditions. This process can yield high purity products suitable for biological testing .

Case Studies

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester?

The compound is typically synthesized via cyclocondensation or esterification reactions. For example:

- Cyclocondensation : Reacting 2-methylbenzimidazole precursors with ethyl chloroformate or acetic anhydride under reflux conditions in acetic acid, followed by sodium acetate-mediated cyclization .

- Esterification : Hydrolysis of the corresponding carboxylic acid derivative (e.g., 2-Methyl-1H-benzimidazole-5-carboxylic acid) with ethanol in the presence of acid catalysts like H₂SO₄, followed by purification via recrystallization from DMF/acetic acid mixtures .

- Alternative route : Condensation of substituted benzimidazoles with ethyl esters using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents .

Q. How can the purity of this compound be assessed during synthesis?

- Chromatography : Use TLC (EtOAc/hexane 4:1 v/v) to monitor reaction progress or HPLC with UV detection for quantitative analysis .

- Elemental analysis : Verify C, H, N, and O content to confirm stoichiometric purity .

- Melting point determination : Compare observed values (e.g., 139–143°C for methyl ester analogs) with literature data .

Q. What spectroscopic techniques are used for structural characterization?

Advanced Research Questions

Q. How is X-ray crystallography applied to confirm the molecular structure?

Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and packing arrangements. For example:

- Sample preparation : Recrystallize the compound from methanol or DMF/acetic acid to obtain high-quality crystals .

- Data collection : Use a diffractometer (e.g., Bruker AXS) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL software refines the structure to R-factor < 0.05, confirming spatial arrangement and hydrogen bonding .

Q. What strategies resolve contradictions in spectral data interpretation?

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for vibrational frequencies) .

- Isotopic labeling : Use ¹³C or ¹⁵N-labeled analogs to resolve overlapping signals in complex spectra .

- Crystallographic validation : Correlate SCXRD-derived bond lengths with theoretical IR stretching frequencies .

Q. How can structural modifications enhance biological activity?

- Ester group replacement : Substitute the ethyl ester with methyl or propyl esters to alter lipophilicity and bioavailability .

- Substituent addition : Introduce electron-withdrawing groups (e.g., nitro or sulfonamide) at the 5-position to improve antimicrobial or anticancer activity .

- Mechanistic studies : Use molecular docking to predict interactions with targets like thymidylate synthase or DHFR .

Q. What computational methods support experimental data for this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict NMR/IR spectra and electrostatic potential surfaces .

- Molecular dynamics (MD) : Simulate solvation effects in water or DMSO to study stability and aggregation .

- QSAR modeling : Correlate substituent effects with biological activity (e.g., IC₅₀ values for enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.